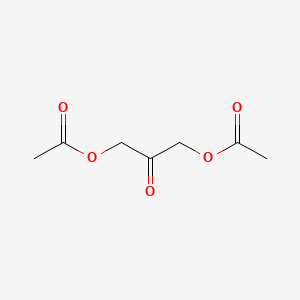

1,3-Diacetoxyacetone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-acetyloxy-2-oxopropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-5(8)11-3-7(10)4-12-6(2)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVCVSQSQHGBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287893 | |

| Record name | 1,3-Diacetoxyacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6946-10-7 | |

| Record name | 6946-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6946-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6946-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diacetoxyacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Chemical Properties of 1,3-Diacetoxyacetone

Abstract

This compound, also known as 1,3-dihydroxy-2-propanone diacetate, is a polyfunctional organic compound featuring a central ketone flanked by two acetate esters.[1][2] This unique structure imparts a versatile reactivity profile, making it a valuable intermediate and research compound in various fields of organic synthesis.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, stability, and spectroscopic signature, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature. Its identity is unequivocally established by its CAS Registry Number 6946-10-7.[2][3] A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | (3-acetyloxy-2-oxopropyl) acetate | [2] |

| Molecular Formula | C₇H₁₀O₅ | [1][2] |

| Molecular Weight | 174.15 g/mol | [1][2] |

| Melting Point | 47.0 to 52.0 °C | [1] |

| Boiling Point | 243 °C | [1] |

| Density | 1.175 g/cm³ | [1] |

| Flash Point | 101 °C | [1] |

| Appearance | White to light yellow powder/crystal | |

| InChIKey | PZVCVSQSQHGBNE-UHFFFAOYSA-N | [2] |

| CAS Number | 6946-10-7 | [2][3] |

Synthesis and Experimental Protocol

The most direct and common synthesis of this compound involves the esterification of its parent molecule, 1,3-dihydroxyacetone (DHA). This transformation is typically achieved through acetylation using an acetylating agent like acetic anhydride, often in the presence of a catalyst.

Workflow: Synthesis via Acetylation

Sources

An In-depth Technical Guide to 1,3-Diacetoxy-2-propanone

Abstract

This technical guide provides a comprehensive overview of 1,3-diacetoxy-2-propanone, a versatile bifunctional organic molecule. The document elucidates its chemical identity through a detailed analysis of its IUPAC nomenclature and structural features. Key sections are dedicated to validated synthesis protocols, in-depth spectroscopic characterization, and a discussion of its reactivity and potential applications in modern organic synthesis and drug discovery. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction and Nomenclature

1,3-Diacetoxy-2-propanone, also commonly known as 1,3-diacetoxyacetone, is a ketone bearing two acetate ester functional groups. Its structure presents a unique combination of electrophilic centers and sites for potential enolate formation, rendering it a valuable synthon for the construction of more complex molecular architectures.

IUPAC Name: (3-acetyloxy-2-oxopropyl) acetate[1]

Synonyms: 1,3-Diacetoxy-2-propanone, this compound, 2-Oxopropane-1,3-diyl diacetate, 1,3-Dihydroxy-2-propanone diacetate[1][2]

Molecular Formula: C₇H₁₀O₅[1][2]

Molecular Weight: 174.15 g/mol [1][2]

The IUPAC name is derived by treating the molecule as a propyl chain with an acetate group at position 3 and a ketone at position 2. The acetate at position 1 is then named as a substituent of the resulting "acetyloxy-2-oxopropyl" moiety. The numbering of the propane backbone gives the ketone the lowest possible locant (2).

It is crucial to distinguish 1,3-diacetoxy-2-propanone from the structurally similar but distinct compound, 1,3-diacetoxy-2-(acetoxymethoxy)propane (CAS No. 86357-13-3). The latter is a key intermediate in the synthesis of the antiviral drug Ganciclovir and its prodrug, Valganciclovir.[3][4] The presence of the additional acetoxymethoxy group in the Ganciclovir intermediate significantly alters its chemical properties and reactivity.

Synthesis and Purification

The most direct and common method for the synthesis of 1,3-diacetoxy-2-propanone is the acetylation of its corresponding diol, 1,3-dihydroxyacetone (DHA). DHA is a readily available starting material, which can be synthesized from the oxidation of glycerol.[5]

Synthesis of 1,3-dihydroxyacetone (DHA) from Glycerol

A mild and efficient method for the synthesis of DHA from glycerol involves oxidation using a TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) catalyst system in the presence of a co-oxidant.

Experimental Protocol: Synthesis of 1,3-dihydroxyacetone

-

Materials: Glycerol, TEMPO, acetonitrile, water, Cu(II)-AlO(OH) catalyst.

-

Procedure:

-

In a round-bottom flask under an air atmosphere, dissolve glycerol (1.0 mmol) and TEMPO (2.0 mmol) in a mixture of 1 mL of water and 3 mL of acetonitrile.

-

Add 50 mg of Cu(II)-AlO(OH) catalyst to the solution.

-

Heat the reaction mixture to 60°C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, centrifuge the reaction mixture to remove the catalyst.

-

Pass the supernatant through a silica gel column using acetone as the eluent to remove TEMPO.

-

Concentrate the eluate to isolate 1,3-dihydroxyacetone.[6]

-

Acetylation of 1,3-dihydroxyacetone

The acetylation of the primary hydroxyl groups of DHA can be achieved using standard acetylating agents such as acetic anhydride or acetyl chloride in the presence of a base.

Experimental Protocol: Synthesis of 1,3-Diacetoxy-2-propanone

-

Materials: 1,3-dihydroxyacetone, acetic anhydride, pyridine, dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃) solution, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,3-dihydroxyacetone (1 equivalent) in dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add pyridine (2.2 equivalents) to the solution.

-

Add acetic anhydride (2.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate).

-

Spectroscopic Characterization

The structural elucidation of 1,3-diacetoxy-2-propanone is confirmed through a combination of spectroscopic techniques. The following data is based on typical chemical shifts for the functional groups present.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,3-diacetoxy-2-propanone is expected to be relatively simple, reflecting the symmetry of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.7 | s | 4H | -CH₂- |

| ~2.1 | s | 6H | -C(=O)CH₃ |

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃).

The singlet at approximately 4.7 ppm corresponds to the four equivalent protons of the two methylene groups adjacent to the ester and ketone functionalities. The singlet at around 2.1 ppm is attributed to the six equivalent protons of the two acetyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show three distinct signals corresponding to the carbonyl carbons, the methylene carbons, and the methyl carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (ketone) |

| ~170 | C=O (ester) |

| ~65 | -CH₂- |

| ~20 | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃).

The ketone carbonyl carbon is expected to appear significantly downfield, around 200 ppm.[7][8] The ester carbonyl carbons will resonate at approximately 170 ppm. The methylene carbons adjacent to the oxygen and carbonyl groups will be in the range of 65 ppm, and the methyl carbons of the acetate groups will appear upfield around 20 ppm.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of 1,3-diacetoxy-2-propanone will be dominated by the stretching vibrations of the carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740-1750 | Strong | C=O stretch (ester) |

| ~1720-1730 | Strong | C=O stretch (ketone) |

| ~1220-1240 | Strong | C-O stretch (ester) |

| ~2950-3000 | Medium | C-H stretch (aliphatic) |

Table 3: Predicted Infrared (IR) Spectroscopic Data.

Two distinct, strong absorption bands are expected in the carbonyl region, corresponding to the ester and ketone functionalities.[9][10][11] The C-O stretching of the ester groups will also give rise to a strong band in the fingerprint region.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of 1,3-diacetoxy-2-propanone is expected to show fragmentation patterns characteristic of ketones and esters.

-

Molecular Ion (M⁺): A molecular ion peak at m/z = 174 should be observable.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ketone is a likely fragmentation pathway, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z = 43, which is often the base peak for molecules containing this moiety.[12] Another possible alpha-cleavage would result in a fragment at m/z = 131.

-

Loss of Acetoxy Group: Loss of an acetoxy radical (•OCOCH₃) would lead to a fragment at m/z = 115.

-

McLafferty Rearrangement: While not as prominent for this specific structure, a McLafferty-type rearrangement is a possibility for ketones with longer alkyl chains.

Reactivity and Synthetic Applications

The chemical reactivity of 1,3-diacetoxy-2-propanone is dictated by its ketone and ester functional groups.

Reactivity of the Ketone Group

The carbonyl carbon of the ketone is electrophilic and susceptible to nucleophilic attack.[12][13] This can lead to a variety of nucleophilic addition reactions. The resulting tetrahedral intermediate can be protonated to form an alcohol.

Caption: General mechanism of nucleophilic addition to a ketone.

Reactivity of the Ester Groups

The ester functionalities can undergo hydrolysis under acidic or basic conditions to yield 1,3-dihydroxyacetone and acetic acid. They can also participate in transesterification reactions in the presence of an alcohol and a suitable catalyst.

Potential Applications in Organic Synthesis

As a bifunctional molecule, 1,3-diacetoxy-2-propanone can serve as a valuable building block in organic synthesis. For instance, it could be utilized in the synthesis of heterocyclic compounds through condensation reactions with dinucleophiles. Its use as a research chemical is noted, suggesting its utility in the exploration of novel synthetic methodologies.[13] While specific, high-impact applications in drug development are not widely documented for this particular compound, its structural motifs are present in various biologically active molecules, indicating its potential as a precursor in medicinal chemistry research.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 1,3-diacetoxy-2-propanone.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Fire Safety: While not highly flammable, it is a combustible solid. Keep away from heat, sparks, and open flames. Use appropriate extinguishing media such as dry chemical, carbon dioxide, or foam in case of a fire.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.

Conclusion

1,3-Diacetoxy-2-propanone is a readily accessible and synthetically versatile organic compound. Its bifunctional nature, combining a ketone and two ester groups, provides multiple avenues for chemical transformations. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for its effective utilization in research and development, particularly in the fields of organic synthesis and medicinal chemistry. This technical guide serves as a comprehensive resource for scientists seeking to explore the potential of this valuable chemical building block.

References

-

PubChem. This compound | C7H10O5 | CID 243418. Available from: [Link]

-

ResearchGate. A Facile Synthesis of 9-(1,3-Dihydroxy-2-propoxymethyl)guanine (Ganciclovir) from Guanosine. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-diketones. Available from: [Link]

-

Arkivoc. A facile synthesis of potent antiherpes drug substance, Ganciclovir, 9-[(1,3-Dihydroxy-2-propoxy)methyl]guanine, using a new mas. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. Available from: [Link]

- Google Patents. CN108467396B - Ganciclovir preparation method.

-

SpectraBase. 1,3-Diacetoxypropane - Optional[FTIR] - Spectrum. Available from: [Link]

-

CORE. Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. Available from: [Link]

-

MedLife Mastery. Nucleophilic Addition Reactions of Aldehydes and Ketones - MCAT Content. Available from: [Link]

-

Airgas. Acetone - Airgas - United States (US) SDS HCS 2012 V4.11. Available from: [Link]

-

Doc Brown's Chemistry. propanone low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 acetone 1-H nmr. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram. Available from: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

NC State University Libraries. Short Summary of 1H-NMR Interpretation. Available from: [Link]

-

Doc Brown's Chemistry. propanone low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 acetone 1-H nmr. Available from: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr. Available from: [Link]

-

NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram. Available from: [Link]

- Google Patents. CN111747834A - Preparation method of 1, 3-dihydroxyacetone.

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

All About Drugs. Examples of 13C NMR Spectra. Available from: [Link]

-

ResearchGate. (PDF) 1,3-Diketones. Synthesis and properties. Available from: [Link]

-

ChemBK. 1,3-Dihydroxy-2-propanone diacetate. Available from: [Link]

-

Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available from: [Link]

-

State of Michigan. SAFETY DATA SHEET - Acetone. Available from: [Link]

-

NC State University Libraries. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. Available from: [Link]

-

NIST. 2-Propanone, 1,3-diphenyl-. Available from: [Link]

Sources

- 1. 2-Propanone,1,3-bis(acetyloxy) | CAS#:6946-10-7 | Chemsrc [chemsrc.com]

- 2. This compound | 6946-10-7 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Dihydroxyacetone synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CAS 6946-10-7: 2-Oxopropane-1,3-diyl diacetate [cymitquimica.com]

- 8. C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chembk.com [chembk.com]

- 14. canbipharm.com [canbipharm.com]

Executive Summary: Unveiling the Potential of a Versatile C3 Synthon

An In-depth Technical Guide to 1,3-Diacetoxyacetone

Prepared by: Gemini, Senior Application Scientist

This compound, a diester derivative of dihydroxyacetone, is a specialized chemical compound primarily utilized in advanced research and development settings. While its direct therapeutic applications are not established, its true value for researchers, scientists, and drug development professionals lies in its utility as a versatile three-carbon (C3) building block. With a molecular weight of 174.15 g/mol , this compound provides a stable yet reactive scaffold for the synthesis of more complex molecules, particularly those incorporating the 1,3-dicarbonyl motif—a privileged scaffold found in numerous biologically active compounds. This guide offers a comprehensive technical overview of this compound, focusing on its fundamental properties, a logical synthetic approach, robust quality control methodologies, and its strategic application in the landscape of medicinal chemistry.

Core Physicochemical & Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in any research endeavor. This compound (CAS No: 6946-10-7) is characterized by a well-defined set of physical and chemical properties that dictate its handling, reactivity, and analytical profile.

| Property | Value | Source(s) |

| Molecular Weight | 174.15 g/mol | [1][2] |

| Molecular Formula | C₇H₁₀O₅ | [1][3] |

| IUPAC Name | (3-acetyloxy-2-oxopropyl) acetate | [1] |

| Common Synonyms | 1,3-Diacetoxy-2-propanone, 2-oxopropane-1,3-diyl diacetate | [1] |

| Physical State | White to light yellow crystalline powder | |

| Melting Point | 47 - 52 °C | [3] |

| Boiling Point | 243 °C | [3] |

| Density | 1.175 g/cm³ | [3] |

| Purity (Typical) | >98.0% (as determined by Gas Chromatography) |

These properties, particularly its solid state at room temperature and defined melting point range, are critical for its storage, handling, and initial identity confirmation in a laboratory setting.

Synthesis Pathway and Mechanistic Rationale

Expert Insight: The synthesis of this compound is not commonly detailed as a final product in extensive literature; however, its structure logically points to a straightforward and highly efficient synthetic strategy: the esterification of its parent diol, 1,3-dihydroxyacetone (DHA). The choice of an acetylation reaction is driven by the desire to "protect" the reactive hydroxyl groups of DHA or to introduce acetoxy moieties as competent leaving groups for subsequent nucleophilic substitution reactions—a common strategy in multi-step organic synthesis.

Generalized Synthetic Workflow: Acetylation of 1,3-Dihydroxyacetone

The diagram below illustrates a logical and widely applicable workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Illustrative)

This protocol is a self-validating system; success at each step (e.g., phase separation, crystal formation) provides confidence for proceeding to the next.

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1,3-dihydroxyacetone in a suitable solvent (e.g., pyridine, which can also act as the catalyst).

-

Controlled Addition: Cool the mixture in an ice bath (0 °C). Slowly add the acetylating agent (e.g., acetic anhydride, >2 equivalents) dropwise to manage the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting diol spot is no longer visible. This monitoring step is crucial for ensuring the reaction goes to completion, preventing a mixture of mono- and di-acetylated products.

-

Work-up: Quench the reaction by carefully pouring the mixture over crushed ice. If an acid catalyst was used, neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Repeat the extraction 2-3 times to maximize yield.

-

Washing & Drying: Combine the organic layers and wash sequentially with dilute acid (if a base catalyst was used), water, and brine. Dry the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄).

-

Isolation & Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Purify the resulting solid/oil by recrystallization from a suitable solvent system (e.g., ethanol/water) or via silica gel chromatography to obtain pure this compound.

A Framework for Analytical Quality Control

Trustworthiness through Verification: For any research chemical, especially one used as a building block in drug development, rigorous quality control is non-negotiable. A multi-pronged analytical approach ensures the material's identity, purity, and structural integrity, guaranteeing reproducibility in downstream applications.

Caption: A self-validating workflow for the quality control of this compound.

Key Analytical Methodologies

-

Melting Point: A sharp melting point close to the literature value (47-52 °C) is a strong indicator of purity.[3] A broad or depressed melting range suggests the presence of impurities.

-

Gas Chromatography (GC): As the compound is thermally stable and volatile, GC is the ideal method for assessing purity. A chromatogram should show a single major peak, with the area percent of this peak typically exceeding 98.0%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive techniques for structural elucidation. The proton NMR should show two key signals: a singlet for the two equivalent methylene protons (CH₂) and a singlet for the six equivalent methyl protons (CH₃) of the acetate groups, integrating in a 2:3 ratio, respectively. The carbon NMR will confirm the presence of the ketone, ester carbonyl, methylene, and methyl carbons.

Strategic Applications in Drug Development

Authoritative Grounding: The true potential of this compound is realized when viewed through the lens of medicinal chemistry. The 1,3-dicarbonyl unit and related motifs are considered "privileged structures," which are molecular frameworks capable of binding to multiple biological targets. For instance, the 1,3-diazepine scaffold is present in numerous biologically active compounds, including enzyme inhibitors and clinically used anticancer agents.[4] Similarly, the indane-1,3-dione scaffold is a versatile building block for molecules with applications ranging from biosensing to therapeutics.[5]

This compound serves as an excellent starting material or intermediate for accessing these valuable scaffolds. The central ketone is amenable to condensation reactions, while the acetoxy groups can be hydrolyzed to reveal the diol or act as leaving groups in substitution reactions.

Caption: this compound as a central precursor for valuable chemical scaffolds.

This strategic positioning elevates this compound from a simple chemical to a key enabler in the discovery pipeline, allowing drug development professionals to rapidly construct libraries of complex molecules around proven pharmacophores.

Safety, Handling, and Storage Protocols

Proper handling of any chemical reagent is paramount for laboratory safety. The following information is synthesized from supplier safety data sheets.

| Hazard Category | GHS Information | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irrit. | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |

-

Pictogram: GHS07 (Exclamation Mark)

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from heat, sparks, and open flames.

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.

References

-

Title: this compound | C7H10O5 | CID 243418 Source: PubChem URL: [Link]

-

Title: 1,3-Dihydroxy-2-propanone diacetate Source: ChemBK URL: [Link]

-

Title: 1, 3-Diacetoxyacetone, min 98%, 1 gram Source: CP Lab Safety URL: [Link]

-

Title: Synthesis of 1,3-diketones Source: Organic Chemistry Portal URL: [Link]

-

Title: 1,3-Diacetoxypropane | C7H12O4 | CID 69409 Source: PubChem URL: [Link]

-

Title: Indane-1,3-Dione: From Synthetic Strategies to Applications Source: MDPI URL: [Link]

-

Title: 1,3-Diazepine: A privileged scaffold in medicinal chemistry Source: PubMed URL: [Link]

- Title: Process for preparing 1,3-dichloroacetone Source: Google Patents URL

-

Title: (PDF) 1,3-Diketones. Synthesis and properties Source: ResearchGate URL: [Link]

-

Title: Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors Source: PMC - NIH URL: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diacetoxyacetone

Introduction

1,3-Diacetoxyacetone, also known as 1,3-diacetoxy-2-propanone, is a ketonic derivative of dihydroxyacetone, a key intermediate in carbohydrate metabolism. Its chemical structure, featuring two acetate groups flanking a central ketone, imparts unique reactivity and physical properties that are of significant interest in various research and development sectors, including its use as a building block in organic synthesis.[1][2] This guide provides a comprehensive overview of the melting and boiling points of this compound, grounded in established experimental methodologies and theoretical considerations. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's fundamental physicochemical characteristics.

Physicochemical Properties of this compound

A precise understanding of a compound's physical properties is fundamental to its application and manipulation in a laboratory setting. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 6946-10-7 | [1] |

| Molecular Formula | C₇H₁₀O₅ | |

| Molecular Weight | 174.15 g/mol | |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 47-52 °C (range); 50 °C (specific) | |

| Boiling Point | Not available (likely decomposes) | |

| Purity | >98.0% (by GC) |

Melting Point Determination: A Self-Validating Protocol

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For an impure substance, the melting point is typically depressed and occurs over a broader range.[3] The reported melting point of this compound is in the range of 47-52 °C.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination of the melting point range of this compound using a standard capillary melting point apparatus. The causality behind this experimental choice lies in its precision and the small sample size required.

Materials:

-

This compound (high purity)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure uniform heat transfer.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Initial Determination: The heating rate is set to a rapid increase (e.g., 10-15 °C/min) to quickly estimate the approximate melting range.

-

Accurate Determination: A fresh capillary tube is prepared. The apparatus is allowed to cool to at least 10-15 °C below the estimated melting point. The heating rate is then adjusted to a slow and steady 1-2 °C/min.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.

Trustworthiness of the Protocol: This protocol is self-validating. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities, necessitating further purification of the sample.

Diagram of the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Boiling Point: The Challenge of Thermal Instability

Theoretical Considerations and Experimental Approach

Given the potential for thermal decomposition, the determination of a boiling point at atmospheric pressure is likely impractical. However, a boiling point can often be determined under reduced pressure (vacuum distillation). By lowering the external pressure, the temperature required for the liquid's vapor pressure to equal the external pressure is significantly reduced, potentially allowing the compound to boil before it decomposes.

Experimental Protocol: Boiling Point Determination by Ebullition

This protocol outlines a method for determining the boiling point of a liquid, which could be adapted for this compound under reduced pressure.

Materials:

-

This compound (if liquid at the test temperature, or melted)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Apparatus for reduced pressure distillation (if necessary)

Procedure:

-

Sample Preparation: A small amount (approximately 0.5 mL) of molten this compound is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer and immersed in a heating bath. For reduced pressure determination, the setup would be enclosed within a vacuum distillation apparatus.

-

Heating and Observation: The heating bath is gradually heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Boiling Point Identification: The temperature is increased until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is discontinued.

-

Cooling and Recording: As the apparatus cools, the stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point at the given pressure.

Causality and Trustworthiness: This method relies on the principle that the vapor pressure of the liquid equals the external pressure at the boiling point. The ingress of the liquid into the capillary tube upon cooling provides a precise indication of this equilibrium. For a substance prone to decomposition, visual observation for any color change or gas evolution not associated with boiling is crucial for validating the result.

Diagram of the Boiling Point Determination Workflow

Caption: Workflow for Boiling Point Determination.

Conclusion

The melting point of this compound is well-characterized and serves as a reliable indicator of its purity. The absence of a reported atmospheric boiling point is a strong indicator of its thermal lability. For applications requiring the compound in a gaseous state or for purification via distillation, determination of its boiling point under reduced pressure is recommended. The protocols outlined in this guide provide a robust framework for the experimental determination of these critical physicochemical properties, ensuring data integrity and reproducibility in a research and development setting.

References

-

SciELO. (2014). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. Retrieved from [Link]2]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]]

-

Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]3]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 1,3-Diacetoxyacetone

This guide provides a comprehensive analysis of the spectroscopic data for 1,3-diacetoxyacetone (also known as 2-oxopropane-1,3-diyl diacetate). Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of obtaining and interpreting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to serve as an authoritative resource for the characterization of this compound and related molecules.

Introduction to this compound

This compound, with the molecular formula C₇H₁₀O₅, is a derivative of dihydroxyacetone where the hydroxyl groups have been acetylated.[1] Its structure, featuring a central ketone and two flanking acetate esters, gives rise to a unique spectroscopic fingerprint that is crucial for its identification and characterization in various applications, including organic synthesis and as a potential intermediate in pharmaceutical development. Understanding its spectroscopic properties is paramount for quality control, reaction monitoring, and structural elucidation.

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the acetylation of dihydroxyacetone. Dihydroxyacetone, a simple carbohydrate, can be readily acetylated using acetic anhydride in the presence of a catalyst.[2]

Experimental Protocol: Synthesis

A detailed protocol for the laboratory-scale synthesis of this compound is provided below. This protocol is designed to be a self-validating system, with clear steps for reaction, workup, and purification.

Materials:

-

Dihydroxyacetone dimer

-

Acetic anhydride

-

Pyridine (catalyst and solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve dihydroxyacetone dimer in an excess of pyridine. Cool the flask in an ice bath to 0 °C.

-

Acetylation: While stirring, slowly add acetic anhydride dropwise to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour and then let it warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup: Once the reaction is complete, quench the reaction by slowly adding the mixture to a beaker of ice-cold water. Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine to remove any residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Characterization: Confirm the identity and purity of the isolated product using the spectroscopic methods detailed in the following sections.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for this compound, this section provides a detailed analysis based on predicted spectroscopic data derived from established principles and comparison with analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. For this compound, two distinct proton signals are expected.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.7 | Singlet | 4H | -CH₂- |

| ~2.1 | Singlet | 6H | -CH₃ |

Interpretation:

-

Methylene Protons (-CH₂-): The four protons of the two equivalent methylene groups are adjacent to both a ketone and an acetate group. This electron-withdrawing environment deshields the protons, causing them to resonate at a relatively high chemical shift, predicted to be around 4.7 ppm.[3] As there are no adjacent protons, the signal is expected to be a singlet.

-

Methyl Protons (-CH₃): The six protons of the two equivalent acetate methyl groups are in a more shielded environment compared to the methylene protons. Their chemical shift is predicted to be around 2.1 ppm, which is a typical value for acetate methyl groups.[3] This signal will also be a singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For the symmetric this compound, four distinct carbon signals are anticipated.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C=O (Ketone) |

| ~170 | C=O (Ester) |

| ~65 | -CH₂- |

| ~20 | -CH₃ |

Interpretation:

-

Ketone Carbonyl Carbon: The carbonyl carbon of the central ketone is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom. Its chemical shift is predicted to be in the range of 200-220 ppm.[4]

-

Ester Carbonyl Carbon: The carbonyl carbons of the two equivalent acetate groups are also significantly deshielded, with a predicted chemical shift around 170-185 ppm.[4]

-

Methylene Carbon (-CH₂-): The carbons of the two equivalent methylene groups are attached to two electronegative oxygen atoms (one from the ketone and one from the ester), leading to a downfield shift to approximately 65 ppm.

-

Methyl Carbon (-CH₃): The carbons of the two equivalent acetate methyl groups are the most shielded carbons, with a predicted chemical shift in the typical range for acetate methyl groups, around 20 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O Stretch (Ester) |

| ~1730 | Strong | C=O Stretch (Ketone) |

| ~1220 | Strong | C-O Stretch (Ester) |

| ~2950 | Medium | C-H Stretch (Aliphatic) |

Interpretation:

-

Carbonyl Stretches (C=O): The IR spectrum of this compound will be dominated by two strong absorption bands in the carbonyl region. The ester carbonyl stretch is expected at a slightly higher wavenumber (~1750 cm⁻¹) than the ketone carbonyl stretch (~1730 cm⁻¹).[5][6] The presence of two distinct, strong peaks in this region is a key indicator of the molecule's structure.

-

C-O Stretch: A strong absorption band corresponding to the C-O stretching of the ester groups is expected around 1220 cm⁻¹.

-

C-H Stretch: Weaker to medium intensity bands for the aliphatic C-H stretching of the methylene and methyl groups will appear in the region of 2850-3000 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization):

| m/z | Proposed Fragment |

| 174 | [M]⁺ (Molecular Ion) |

| 131 | [M - CH₃CO]⁺ |

| 115 | [M - OCOCH₃]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak [M]⁺ is expected at an m/z of 174, corresponding to the molecular weight of this compound.[1]

-

Fragmentation Pattern: The fragmentation of this compound under electron ionization is likely to proceed through several characteristic pathways. A common fragmentation for esters is the loss of the acyl group. Therefore, a prominent peak at m/z 131, corresponding to the loss of an acetyl radical ([M - 43]⁺), is expected.[8][9] Another likely fragmentation is the loss of the entire acetoxy group, leading to a peak at m/z 115. The most stable fragment is often the acetyl cation ([CH₃CO]⁺) at m/z 43, which is expected to be the base peak in the spectrum.[8][9]

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following detailed protocols are recommended.

NMR Spectroscopy Protocol

Caption: Experimental workflow for NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field should be shimmed to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the KBr pellet method is recommended for high-quality spectra. Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ absorptions.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10][11]

-

GC Method:

-

Injector: Use a split/splitless injector at a temperature of 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at an initial temperature of 50 °C, hold for 2 minutes, then ramp the temperature at 10 °C/min to a final temperature of 250 °C and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: Set the ion source temperature to 230 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data with detailed experimental protocols and interpretative guidance, this document serves as a valuable resource for researchers and scientists. The self-validating nature of the described methodologies ensures the generation of reliable and accurate data for the confident identification and characterization of this important chemical compound.

References

- [Reference for Dihydroxyacetone Acetyl

- [Reference for NMR of Ketones - Placeholder]

-

Scion Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link][10]

-

US EPA. (n.d.). Gas Chromatography Mass Spectrometry. Retrieved from [Link][11]

- [Reference for IR of Esters - Placeholder]

- Hübschmann, H.-J. (2013). Computational mass spectrometry for small molecules.

- [Reference for MS Fragment

- [Reference for Synthesis of Dihydroxyacetone Deriv

- [Reference for General Organic Spectroscopy - Placeholder]

- [Reference for 1H NMR Chemical Shifts - Placeholder]

- [Reference for 13C NMR Chemical Shifts - Placeholder]

- [Reference for IR Absorption Frequencies - Placeholder]

- [Reference for Mass Spectrometry Fragmentation P

- [Reference for Experimental Protocols in Spectroscopy - Placeholder]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 243418, this compound. Retrieved from [Link][1]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][7]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][8]

- [Reference for Synthesis of Acetyl

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link][9]

-

UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link][5]

- [Reference for 13C NMR of Esters - Placeholder]

-

University of Calgary. (n.d.). IR Absorption Table. Retrieved from [Link][6]

- [Reference for Advanced NMR Techniques - Placeholder]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link][3]

- [Reference for GC-MS of Small Molecules - Placeholder]

- [Reference for Purification of Organic Compounds - Placeholder]

- [Reference for Safety in the Chemical Labor

- [Reference for Data Analysis in Spectroscopy - Placeholder]

- [Reference for Quality Control in Chemical Synthesis - Placeholder]

- [Reference for Pharmaceutical Analysis - Placeholder]

- [Reference for Drug Development Processes - Placeholder]

- [Reference for Advanced Organic Synthesis - Placeholder]

- [Reference for Computational Chemistry in Spectroscopy - Placeholder]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link][4]

Sources

- 1. 6946-10-7|2-Oxopropane-1,3-diyl diacetate|BLD Pharm [bldpharm.com]

- 2. achemblock.com [achemblock.com]

- 3. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 4. 1,3-Diphenylacetone(102-04-5) 1H NMR [m.chemicalbook.com]

- 5. 2-Propanone, 1,3-dichloro- [webbook.nist.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. PhytoBank: 1H NMR Spectrum (PHY0077343) [phytobank.ca]

- 9. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 10. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0001659) [hmdb.ca]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,3-Diacetoxyacetone

For Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding Molecular Blueprints

In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone technique, offering unparalleled insights into the molecular architecture of chemical entities. The ability to deconstruct a molecule and analyze its constituent fragments provides a veritable blueprint, essential for structural elucidation, impurity profiling, and metabolic studies. This guide is dedicated to a comprehensive exploration of the mass spectrometric behavior of 1,3-diacetoxyacetone (C₇H₁₀O₅, MW: 174.15 g/mol ), a molecule of interest in various chemical and pharmaceutical contexts. As a Senior Application Scientist, the following discourse is built upon the foundational principles of mass spectrometry, interwoven with practical insights to empower researchers in their analytical endeavors.

Introduction to the Analyte: this compound

This compound, also known as 2-oxopropane-1,3-diyl diacetate, is a dually acetylated derivative of dihydroxyacetone. Its structure, featuring a central ketone and two flanking acetoxy groups, presents a unique canvas for fragmentation analysis. Understanding its behavior under mass spectrometric conditions is pivotal for its unambiguous identification and characterization in complex matrices.

Molecular Structure:

Figure 1: Chemical structure of this compound.

This guide will delve into the expected fragmentation pathways of this compound, primarily under Electron Ionization (EI), a common ionization technique for GC-MS analysis.

The Fragmentation Symphony: General Principles in Action

The fragmentation of an organic molecule in a mass spectrometer is not a random event but a cascade of predictable bond cleavages governed by the stability of the resulting ions and neutral losses. For this compound, the fragmentation is anticipated to be a composite of pathways characteristic of ketones and acetoxy groups.

The Carbonyl Core: Ketone Fragmentation

The ketone functionality is a major directing group in the fragmentation process. Key mechanisms include:

-

α-Cleavage: This is a hallmark of carbonyl compounds where the bond adjacent to the carbonyl group ruptures.[1][2] This process leads to the formation of a stable acylium ion. For this compound, α-cleavage can occur on either side of the carbonyl group.

-

McLafferty Rearrangement: This is a specific rearrangement that occurs in carbonyl compounds possessing a γ-hydrogen. It involves a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a radical cation.[1][3]

The Acetoxy Appendages: Ester Fragmentation

The acetoxy groups introduce additional fragmentation routes:

-

Loss of Acetic Acid: Esters can undergo rearrangement to eliminate a molecule of acetic acid (CH₃COOH), with a neutral loss of 60 Da.

-

Loss of Ketene: A characteristic fragmentation of acetates is the elimination of a neutral ketene molecule (CH₂=C=O), corresponding to a loss of 42 Da.[4]

-

Formation of the Acetyl Cation: Cleavage of the C-O bond of the ester can readily form the highly stable acetyl cation (CH₃CO⁺) at m/z 43. This is often a prominent peak in the mass spectra of acetate-containing compounds.

Elucidating the Fragmentation Pathway of this compound

While a publicly available, detailed mass spectrum for this compound is not readily accessible in all databases, we can predict its fragmentation based on the principles outlined above and data from analogous structures. The PubChem database entry for this compound (CID 243418) indicates the availability of a GC-MS spectrum, and analysis of related compounds provides valuable clues.[5] For instance, the mass spectrum of 1,2,3-propanetriol, 1,3-diacetate shows significant peaks at m/z 43, 103, and 115, with the peak at m/z 43 being very prominent, which is characteristic of the acetyl group.

Predicted Fragmentation of this compound (Molecular Ion [M]⁺˙ at m/z 174):

| Proposed Fragment Ion (m/z) | Proposed Structure/Formation | Neutral Loss (Da) |

| 131 | [M - CH₃CO]⁺˙ : α-Cleavage with loss of an acetyl radical. | 43 |

| 115 | [M - CH₃COO]⁺ : Loss of an acetoxy radical. | 59 |

| 114 | [M - CH₃COOH]⁺˙ : Elimination of acetic acid. | 60 |

| 103 | [CH₃COOCH₂CO]⁺ : Product of α-cleavage and subsequent rearrangement. | 71 |

| 73 | [M - CH₃COOH - CH₃CO]⁺˙ : Sequential loss of acetic acid and an acetyl radical. | 101 |

| 43 | [CH₃CO]⁺ : Acetyl cation. This is expected to be a base peak . | 131 |

Visualizing the Fragmentation Cascade:

Figure 2: Predicted major fragmentation pathways of this compound under EI.

Experimental Protocol: Acquiring the Mass Spectrum

To validate the predicted fragmentation and obtain a definitive mass spectrum for this compound, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

4.1. Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Working Solutions: Perform serial dilutions to obtain working solutions in the range of 1-100 µg/mL.

-

Internal Standard: If quantitative analysis is required, add an appropriate internal standard at a fixed concentration to all samples and standards.

4.2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph:

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is suitable.

-

Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Oven Program: Start at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-200.

-

Solvent Delay: 3 minutes.

-

Workflow for GC-MS Analysis:

Figure 3: A typical workflow for the GC-MS analysis of this compound.

Conclusion: A Powerful Analytical Tool

The mass spectrometric fragmentation of this compound provides a rich tapestry of information, enabling its confident identification and structural confirmation. The interplay between the fragmentation patterns of the ketone core and the acetoxy side chains results in a characteristic mass spectrum, likely dominated by the acetyl cation at m/z 43. By employing a systematic GC-MS approach, researchers can acquire high-quality data to support a wide range of scientific investigations, from quality control in manufacturing to advanced studies in drug development. This guide serves as a foundational resource, empowering scientists to harness the full potential of mass spectrometry in their pursuit of molecular understanding.

References

-

JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE, (2024). [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. (2023). [Link]

-

Chad's Prep. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube, (2018). [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 1,2,3-Propanetriol, 1,3-diacetate. National Center for Biotechnology Information. [Link]

-

Grossert, J. S., & White, R. L. (2025). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. European Journal of Mass Spectrometry, 31(3-4), 124–132. [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 1,3-Diacetoxyacetone

This guide provides a comprehensive technical overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 1,3-Diacetoxyacetone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's interaction with infrared radiation, offers a detailed experimental protocol for acquiring high-quality spectra, and presents a thorough analysis of its characteristic spectral features.

Introduction: The Molecular Blueprint of this compound

This compound, with the chemical formula C7H10O5, is a ketone and a diester, rendering it a molecule of significant interest in various synthetic pathways, including as a building block in pharmaceutical chemistry.[1][2] Its utility in these applications necessitates stringent quality control and structural verification, for which infrared spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique.

The power of IR spectroscopy lies in its ability to probe the vibrational modes of a molecule's functional groups.[3] When exposed to infrared radiation, specific bonds within the this compound molecule will absorb energy at characteristic frequencies, causing them to stretch or bend.[3] This absorption pattern creates a unique spectral "fingerprint," allowing for its identification and the assessment of its purity.

This guide will elucidate the correlation between the structural features of this compound and its infrared spectrum, providing a foundational understanding for its characterization in a laboratory setting.

Theoretical Principles of the Infrared Spectrum of this compound

The infrared spectrum of this compound is dominated by the vibrational modes of its three carbonyl groups (one ketone and two esters) and the various C-O and C-H bonds within the molecule. Understanding the expected absorption frequencies of these groups is paramount to interpreting the spectrum correctly.

Carbonyl (C=O) Stretching Vibrations:

The most prominent features in the IR spectrum of this compound are the strong absorption bands arising from the stretching vibrations of the carbonyl groups.[4][5]

-

Ketone C=O Stretch: Saturated open-chain ketones typically exhibit a strong absorption band in the region of 1700-1725 cm⁻¹.[6] The exact position is influenced by the electronic environment.

-

Ester C=O Stretch: Aliphatic esters generally absorb at a higher frequency than ketones, typically in the range of 1735-1750 cm⁻¹.[7] This is due to the electron-withdrawing effect of the adjacent oxygen atom, which strengthens the C=O double bond.[8]

Given the presence of both a ketone and two ester functional groups, we can anticipate two distinct, strong absorption bands in the carbonyl region of the spectrum for this compound.

C-O Stretching Vibrations:

The ester functional groups also contribute characteristic C-O stretching absorptions. Esters typically show two or more C-O stretching bands in the 1300-1000 cm⁻¹ region.[7] These bands arise from the asymmetric and symmetric stretching of the C-O-C linkage.

C-H Stretching and Bending Vibrations:

The methyl (CH₃) and methylene (CH₂) groups in this compound will produce C-H stretching absorptions in the range of 2850-3000 cm⁻¹.[9] Additionally, C-H bending vibrations will be observable in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol for Acquiring the IR Spectrum

To obtain a high-quality infrared spectrum of this compound, which is a solid at room temperature, several established techniques can be employed.[5] The choice of method depends on the available instrumentation and the desired sample throughput.

Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a popular and convenient method for analyzing solid samples with minimal preparation.[10]

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.

-

Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the crystal itself.

-

Sample Application: Place a small amount of powdered this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.

-

Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly to remove all traces of the sample.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a dry, IR-transparent matrix.

Step-by-Step Methodology:

-

Sample and KBr Preparation: Gently grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Pressing: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum.

-

Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

-

Spectrum Acquisition: Acquire the sample spectrum.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background.

Analysis and Interpretation of the IR Spectrum of this compound

The infrared spectrum of this compound provides a wealth of structural information. The key absorption bands and their assignments are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~2950 | Medium | C-H Asymmetric Stretch | CH₃ (from acetate) |

| ~2850 | Medium | C-H Symmetric Stretch | CH₂ |

| ~1750 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~1720 | Strong, Sharp | C=O Stretch | Ketone Carbonyl |

| ~1430 | Medium | C-H Bend (Scissoring) | CH₂ |

| ~1370 | Medium | C-H Bend (Symmetric) | CH₃ |

| ~1230 | Strong | C-O Stretch | Ester (Asymmetric) |

| ~1040 | Strong | C-O Stretch | Ester (Symmetric) |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Key Spectral Features:

-

The Carbonyl Region (1700-1800 cm⁻¹): This is the most diagnostic region of the spectrum. The presence of two distinct, strong peaks, one around 1750 cm⁻¹ and another around 1720 cm⁻¹, is definitive evidence for the presence of both ester and ketone functional groups, respectively.

-

The Fingerprint Region (Below 1500 cm⁻¹): This region contains a complex pattern of absorptions arising from C-O stretching and C-H bending vibrations. The strong bands around 1230 cm⁻¹ and 1040 cm⁻¹ are characteristic of the C-O stretching modes of the ester groups.

Visualizing the Structure-Spectrum Correlation

The following diagram, generated using the DOT language, illustrates the relationship between the functional groups in this compound and their characteristic infrared absorption bands.

Functional group to IR absorption correlation for this compound.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization and quality assessment of this compound. By understanding the correlation between its molecular structure and its spectral features, researchers and drug development professionals can confidently verify the identity and purity of this important chemical intermediate. The distinct and strong absorptions of the ketone and ester carbonyl groups, coupled with the characteristic C-O and C-H vibrations, provide a robust and reliable analytical fingerprint. The methodologies and interpretations presented in this guide offer a solid foundation for the effective application of infrared spectroscopy in the analysis of this compound.

References

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanone, 1,3-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]

-

SlidePlayer. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 7). 12.3: Carbonyl Vibrational Modes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 4.4: Infrared spectroscopy. Retrieved from [Link]

-

Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

Dalal Institute. (n.d.). Vibrational Spectra of Metal Carbonyls for Bonding and Structure Elucidation. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Diacetoxypropane. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H10O5 | CID 243418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Oxopropane-1,3-diyl diacetate | 6946-10-7 [sigmaaldrich.com]

- 4. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectrabase.com [spectrabase.com]

- 6. Infrared Spectra -- type samples [homepages.bluffton.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(6946-10-7) IR Spectrum [m.chemicalbook.com]

- 9. 6946-10-7|2-Oxopropane-1,3-diyl diacetate|BLD Pharm [bldpharm.com]

- 10. instanano.com [instanano.com]

An In-depth Technical Guide to 1,3-Diacetoxyacetone: Structure, Synthesis, and Applications

Abstract

1,3-Diacetoxyacetone, a key derivative of acetone, serves as a versatile building block in modern organic and medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document aims to be an essential resource for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also known by its IUPAC name (3-acetyloxy-2-oxopropyl) acetate, is a 1,3-diketone with the molecular formula C₇H₁₀O₅.[1][2] It is structurally derived from 1,3-dihydroxyacetone where the hydroxyl groups are protected by acetyl moieties.[1] This structural feature makes it a valuable intermediate in multi-step syntheses where temporary masking of hydroxyl groups is required.[1] Its utility spans from being a reagent in the synthesis of complex molecules like carbohydrates to serving as a precursor for pharmaceuticals.[1]

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is paramount for its effective use in research and development.

| Property | Value | Source |

| IUPAC Name | (3-acetyloxy-2-oxopropyl) acetate | PubChem[2] |

| Synonyms | 1,3-Diacetoxy-2-propanone, 2-oxopropane-1,3-diyl diacetate | TCI AMERICA, PubChem[2] |

| CAS Number | 6946-10-7 | Sigma-Aldrich[3] |

| Molecular Formula | C₇H₁₀O₅ | PubChem[2] |

| Molecular Weight | 174.15 g/mol | PubChem[2] |